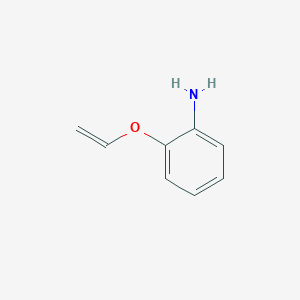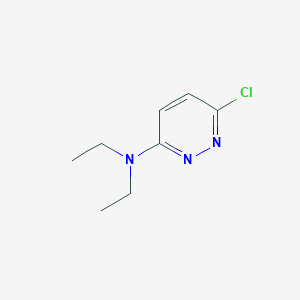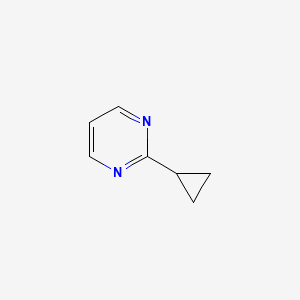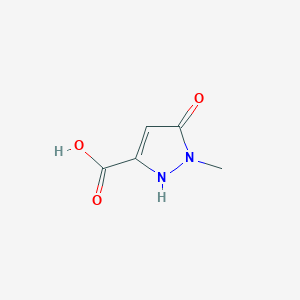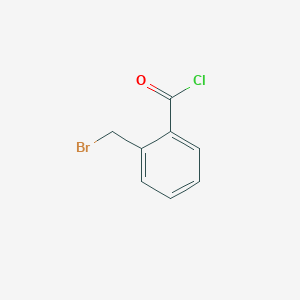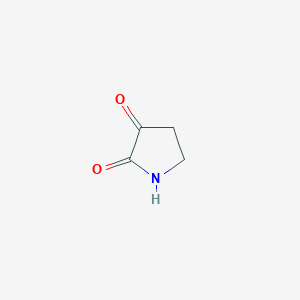
Pyrrolidine-2,3-dione
Vue d'ensemble
Description
Pyrrolidine-2,3-dione is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colourless liquid that is miscible with water and most organic solvents . This γ-lactam structure is an important scaffold which can be found in many pharmaceutical active natural products and synthetic medicinal compounds .
Synthesis Analysis
This compound can be synthesized by heating a mixture of tryptamine, aromatic aldehyde, and methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate . The synthesis also involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is a five-membered heterocyclic ring containing four carbon and one nitrogen atoms .Chemical Reactions Analysis
This compound is a versatile scaffold for novel biologically active compounds . It has been used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .Physical And Chemical Properties Analysis
This compound is a colorless to pale yellow, pungent-smelling liquid, highly soluble in water and various organic solvents . It is a cyclic secondary amine with ammonia-like odor .Applications De Recherche Scientifique
Accepteur d'électrons en électronique organique
Les dérivés de la pyrrolidine-2,3-dione ont été identifiés comme des accepteurs d'électrons prometteurs pour les polymères conjugués électrochromes et potentiellement d'autres applications électroniques organiques. Cela est dû à leurs nouvelles propriétés structurelles qui contribuent à des caractéristiques électroniques souhaitables .
Activité antibactérienne
La recherche a découvert que les composés de la this compound agissent comme de nouveaux inhibiteurs contre la Pseudomonas aeruginosa PBP3, offrant de nouvelles opportunités pour lutter contre les souches bactériennes multirésistantes. Une optimisation supplémentaire pourrait améliorer leur efficacité antibactérienne .
Découverte de médicaments : agonistes inverses pour RORγt
Dans le domaine de la découverte de médicaments, les échafaudages de la this compound ont été utilisés pour développer des dérivés de cis-3,4-diphénylpyrrolidine comme agonistes inverses du récepteur orphelin lié à l'acide rétinoïque γ (RORγt). Ce récepteur est impliqué dans les maladies auto-immunes, et des modifications de la structure de la pyrrolidine ont montré des effets bénéfiques sur l'activité .
Traitement de l'épilepsie
Les échafaudages de la pyrrolidine-2,5-dione sont apparus comme précieux dans le traitement de l'épilepsie. Des bibliothèques de 1,3-disubstitués pyrrolidine-2,5-diones ont été synthétisées et évaluées pour leur potentiel thérapeutique dans ce domaine .
Caractérisation biochimique
La caractérisation biochimique des amas de this compound a été déterminée en utilisant diverses techniques telles que la polarisation de fluorescence et la résonance plasmonique de surface. Ces études contribuent à une compréhension plus approfondie des propriétés biochimiques du composé .
Stratégies de synthèse chimique
Les progrès récents en chimie se sont concentrés sur le développement de stratégies pour construire la plateforme de la this compound et ses dérivés pertinents pour la chimie médicinale. Cela comprend des méthodes pour créer des dérivés non fonctionnalisés qui sont importants pour les applications de chimie médicinale .
Safety and Hazards
Orientations Futures
The discovery of the Pyrrolidine-2,3-dione class of inhibitors brings opportunities to target multidrug-resistant bacterial strains and calls for further optimisation to improve antibacterial activity against P. aeruginosa . It is also a promising building block for electrochromic conjugated polymers, and probably other organic electronics .
Mécanisme D'action
Target of Action
Pyrrolidine-2,3-dione is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of various human diseases . It has been identified as a potential scaffold to inhibit the PBP3 target , a penicillin-binding protein that is a proven target inhibited by β-lactam antibiotics .
Mode of Action
The compound interacts with its targets and induces changes in their function. For instance, it has been found to inhibit the PBP3 of Pseudomonas aeruginosa . The key structural features required for target inhibition include a 3-hydroxyl group (R 2) and a heteroaryl group (R 1) appended to the N-pyrroldine-2,3-dione via a methylene linker .
Biochemical Pathways
The biosynthesis of pyrrolidine-2,3-diones in microorganisms is normally directed by hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries . The tetramic acid moiety of these compounds is formed on an atypical NRPS module constituted by two discrete proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The result of the action of this compound derivatives can vary depending on the specific derivative and its target. For instance, some derivatives have shown excellent target inhibition and initial antibacterial activities against P. aeruginosa . Other derivatives have exhibited potent antitumor activity .
Action Environment
The action, efficacy, and stability of this compound derivatives can be influenced by various environmental factors. These factors can include the specific conditions under which the compound is synthesized , as well as the biological environment in which the compound acts .
Analyse Biochimique
Biochemical Properties
Pyrrolidine-2,3-dione plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, it has been identified as a novel inhibitor of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa . This interaction is significant because PBP3 is essential for bacterial cell wall synthesis, and inhibiting this protein can lead to the development of new antibacterial agents. This compound interacts with PBP3 through a binding interaction that disrupts the enzyme’s function, thereby inhibiting bacterial growth.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, this compound inhibits cell wall synthesis by targeting PBP3, leading to cell lysis and death . In eukaryotic cells, this compound has been shown to influence cell signaling pathways and gene expression. For example, it can inhibit the activity of cyclin-dependent kinase 5 (Cdk5) when complexed with p25, affecting neuronal cell function and potentially offering therapeutic benefits for neurodegenerative diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target proteins. The compound’s structure allows it to fit into the active site of enzymes like PBP3 and Cdk5/p25, where it forms stable complexes that inhibit enzyme activity . This inhibition can lead to changes in gene expression and cellular metabolism, as the affected enzymes play critical roles in these processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term efficacy. Studies have shown that this compound remains stable under various conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes, with potential implications for chronic treatment regimens.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound is metabolized by specific enzymes that modify its structure, influencing its activity and stability . These metabolic interactions can affect the overall metabolic flux and levels of metabolites within cells, impacting cellular function and health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can influence its efficacy and potential side effects, as localized concentrations may vary across different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended targets, such as the active sites of enzymes, to exert its biochemical effects.
Propriétés
IUPAC Name |
pyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-5-4(3)7/h1-2H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYXSLAAXZTRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


